
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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Overview
Description
The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone” is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Compounds containing similar moieties such as thiazole and triazole have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
It’s known that the thiazole and triazole moieties in the compound can interact with biological targets in multiple ways . For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with the target, while the sulfur atom in the thiazole ring can participate in hydrophobic interactions .
Biochemical Pathways
Compounds containing thiazole and triazole moieties are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological target .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring in (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds
Molecular Mechanism
Molecular docking studies of similar compounds suggest potential binding interactions with biomolecules and possible effects on enzyme inhibition or activation
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole, pyrrolidine, and thiazole rings, followed by their coupling. Common synthetic routes might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction or through the cyclization of appropriate precursors.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The final step would involve coupling these rings together, possibly through amide bond formation or other suitable linkages.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could occur at the triazole or pyrrolidine rings.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at positions on the rings that are less sterically hindered.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science: It might be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.
Receptor Binding: It might bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Diagnostics: It might be used in diagnostic assays.
Industry
Agriculture: The compound could be used in the development of new agrochemicals.
Manufacturing: It might be used in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone: can be compared with other compounds containing triazole, pyrrolidine, and thiazole rings.
Uniqueness
Structural Features: The specific arrangement of the triazole, pyrrolidine, and thiazole rings.
Biological Activity: Unique interactions with biological targets.
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule that combines structural elements from triazole, pyrrolidine, and thiazole. Its unique chemical composition suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H14N4OS. It features a triazole moiety that is known for its ability to interact with various biological targets. The thiazole component contributes to its potential antimicrobial and anticancer properties.
The primary mechanism of action involves the compound's interaction with specific enzymes and receptors in biological systems. The triazole and thiazole rings facilitate binding to active sites on target proteins, leading to modulation of their activity.
Target Enzymes and Receptors
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially impacting cellular metabolism.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signal transduction pathways.
Biological Activity
The biological activity of the compound has been investigated in several studies:
Antimicrobial Activity
Research indicates that derivatives containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 8 µg/mL against Streptococcus mutans .
- Compounds similar to this one have shown effectiveness against a range of bacterial strains, suggesting potential use as antibiotics.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-containing compounds:
- A study demonstrated that similar compounds induced apoptosis in cancer cell lines, particularly through mechanisms involving reactive oxygen species (ROS) generation .
- The presence of the thiazole ring enhances cytotoxic effects against various cancer types, including breast and lung cancers.
Case Studies
- Study on Anticancer Properties : In a recent study published in Molecules, compounds with similar structural features were shown to induce late apoptosis in cancer cells. These findings suggest that the compound may have therapeutic potential in oncology .
- Antimicrobial Screening : A comprehensive screening of thiazolo[2,3-c][1,2,4]triazoles revealed promising antimicrobial activity against both bacterial and fungal strains. The study emphasized the role of specific functional groups in enhancing bioactivity .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-11(19-9(2)15-8)12(18)16-6-3-10(7-16)17-13-4-5-14-17/h4-5,10H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMJBOQDIILCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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